molecular formula C16H40N4V B3116817 Tetra(diethylamino)vanadium CAS No. 219852-96-7

Tetra(diethylamino)vanadium

Cat. No. B3116817
CAS RN: 219852-96-7
M. Wt: 339.46 g/mol
InChI Key: TYAFTSSBHXMDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Tetra(diethylamino)vanadium has a molecular weight of 339.46 g/mol. The compound is a solid under normal conditions . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Atomic Layer Deposition of Thin VNx Film

Tetrakis(diethylamido)vanadium is used as a precursor in atomic layer deposition to grow thin vanadium nitride (VNx) films. These films, characterized by a nanocrystalline texture and low carbon impurity levels, are favorable for applications as extremely thin barrier layers, exhibiting low resistivity and optimized conditions (Takeyama et al., 2011).

Synthesis and Characterization of Vanadium Complexes

A dinuclear vanadium(V) complex, incorporating tetrakis(diethylamido)vanadium, demonstrates the formation of supramolecular assemblies. These assemblies, studied through experimental and theoretical methods, reveal insights into vanadium complexation and its potential applications in material science (Thakur, Frontera & Chattopadhyay, 2021).

Catalysts for Olefin Polymerization

Well-defined vanadium complexes, including those derived from tetrakis(diethylamido)vanadium, are explored as efficient catalysts for olefin polymerization. These complexes are instrumental in various polymerization processes, indicating a significant role in polymer chemistry (Wu & Li, 2011).

Other Applications

  • Vanadium in Biology : Vanadium's role in biology, including its similarity to phosphate and its transition between various oxidation states, is critical in various enzymatic systems. This insight could be relevant to further applications of vanadium compounds in biological systems (Rehder, 2015).
  • Vanadium-Based Catalysts : Vanadium complexes, including those derived from tetrakis(diethylamido)vanadium, are used as catalysts in various oxidation processes, demonstrating their versatility in chemical reactions (Kodama et al., 2009).
  • Synthesis of Vanadium Complexes : The synthesis and structural characterization of vanadium complexes, including their behavior in olefin polymerization, provide insights into the diverse applications of vanadium in organometallic chemistry (Wu et al., 2009).

Future Directions

Vanadium compounds, including Tetra(diethylamino)vanadium, have potential applications in various fields such as industry, pharmaceutics, physiology, etc . They are considered promising candidates for future commercialization .

Mechanism of Action

Target of Action

Tetra(diethylamino)vanadium (TDEV) is a complex compound that interacts with various biological targets. The primary targets of TDEV are believed to be protein tyrosine phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling pathways, particularly those related to insulin signaling .

Mode of Action

TDEV interacts with its targets by inhibiting their activity. Specifically, it blocks the action of PTPs . This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling . This mechanism is still being investigated, but it is known that TDEV blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors .

Biochemical Pathways

The inhibition of PTPs by TDEV affects several biochemical pathways. Most notably, it enhances the insulin signaling pathway, leading to improved glucose uptake by cells . Additionally, TDEV has been observed to influence processes related to mitogenic cell responses, including apoptosis, proliferation, and neoplastic transformation .

Pharmacokinetics

It is known that the compound is highly volatile and can be used at room temperature for deposition

Result of Action

The primary result of TDEV’s action is its insulin-mimetic activity. It has the ability to normalize changes observed in both clinical and experimental diabetes, such as hyperglycemia, hyperlipidemia, and lowered cell sensitivity to insulin . This is achieved through the regulation of carbohydrate and lipid metabolism and the removal of secondary symptoms of diabetes .

Action Environment

The action, efficacy, and stability of TDEV can be influenced by various environmental factors. For instance, the pH of the environment can affect the speciation of vanadium compounds . In general, aqueous formulations of TDEV were found to be stable up to 42 days at 5 °C and ambient temperature , demonstrating its utility in various environments.

properties

IUPAC Name

diethylazanide;vanadium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAFTSSBHXMDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N4V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetra(diethylamino)vanadium
Reactant of Route 2
Tetra(diethylamino)vanadium
Reactant of Route 3
Tetra(diethylamino)vanadium
Reactant of Route 4
Tetra(diethylamino)vanadium
Reactant of Route 5
Tetra(diethylamino)vanadium
Reactant of Route 6
Tetra(diethylamino)vanadium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.